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Compound of Interest

Compound Name: Pyruvate Carboxylase-IN-4

Cat. No.: B15611030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Pyruvate Carboxylase-IN-4 (PC-IN-4), a potent

inhibitor of Pyruvate Carboxylase (PC), with other known PC inhibitors. The information

presented herein is intended to assist researchers in selecting the most appropriate tool

compound for their studies in metabolism, oncology, and other related fields.

Introduction to Pyruvate Carboxylase
Pyruvate Carboxylase (PC) is a crucial mitochondrial enzyme that plays a central role in

intermediary metabolism.[1][2] It catalyzes the ATP-dependent carboxylation of pyruvate to

oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1]

[3] This function is vital for various metabolic pathways, including gluconeogenesis,

lipogenesis, and the synthesis of neurotransmitters.[2][4] Given its significance in cellular

metabolism, PC has emerged as a potential therapeutic target for various diseases, including

cancer and metabolic disorders.[1][5]

Pyruvate Carboxylase-IN-4: A Potent and Selective
Inhibitor
Pyruvate Carboxylase-IN-4, also identified as compound 8v, is an α-hydroxycinnamic acid

derivative that acts as a potent and competitive inhibitor of Pyruvate Carboxylase.[6] It exhibits

a half-maximal inhibitory concentration (IC50) of 4.3 µM.[6] Mechanistic studies have revealed
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that PC-IN-4 is a competitive inhibitor with respect to pyruvate, suggesting it binds to the

pyruvate-binding site within the carboxyltransferase (CT) domain of the enzyme.[6]

Performance Comparison of Pyruvate Carboxylase
Inhibitors
The following tables summarize the available quantitative data for Pyruvate Carboxylase-IN-4
and other alternative inhibitors of Pyruvate Carboxylase.

Table 1: Potency of Pyruvate Carboxylase Inhibitors
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Inhibitor Target Enzyme IC50 / Kᵢ
Mode of
Inhibition

Reference

Pyruvate

Carboxylase-IN-

4

Pyruvate

Carboxylase

IC50 = 4.3 ± 1.5

µM

Competitive with

respect to

pyruvate

[6]

Kᵢ = 0.74 µM
Mixed-type with

respect to ATP
[6]

ZY-444
Pyruvate

Carboxylase
IC50 ≈ 4 µM Not specified [5]

Oxalate
Pyruvate

Carboxylase
IC50 = 97 µM Not specified [7]

Tolbutamide
Pyruvate

Carboxylase

0.85 mM (Half-

maximal

inhibition)

Indirect, by

decreasing

mitochondrial

ATP/ADP and

acetyl-

CoA/CoASH

ratios

[8]

Glyburide
Pyruvate

Carboxylase

63.3 µM (Half-

maximal

inhibition)

Indirect, by

decreasing

mitochondrial

ATP/ADP and

acetyl-

CoA/CoASH

ratios

[8]

Table 2: Selectivity Profile of Pyruvate Carboxylase Inhibitors
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Inhibitor
Off-Target
Enzyme/Protein

Activity/Inhibition Reference

Pyruvate

Carboxylase-IN-4

Human Carbonic

Anhydrase II

No significant

inhibition
[6]

Matrix

Metalloproteinase-2

No significant

inhibition
[6]

Malate

Dehydrogenase

No significant

inhibition
[6]

Lactate

Dehydrogenase

No significant

inhibition
[6]

Oxalate
Lactate

Dehydrogenase
Inhibits [7]

Transcarboxylase Inhibits [7]

Metal chelator Yes [7]

ZY-444 Not specified Data not available

Tolbutamide Not specified Data not available

Glyburide Not specified Data not available

Experimental Protocols
Pyruvate Carboxylase Activity Assay (Coupled Enzyme
Assay)
This protocol describes a common method to determine the enzymatic activity of Pyruvate

Carboxylase.

Principle: The oxaloacetate produced by PC is used by citrate synthase to produce citrate and

Coenzyme A (CoA). The free CoA then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

to produce a colored product that can be measured spectrophotometrically at 412 nm.

Materials:
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1.0 M Tris-HCl, pH 8.0

0.5 M NaHCO₃

0.1 M MgCl₂

10 mM Acetyl-CoA

10 mM ATP

10 mM Pyruvate

10 mM DTNB

Citrate Synthase (excess)

Purified Pyruvate Carboxylase or cell lysate

Spectrophotometer

Procedure:

Prepare a reaction cocktail containing Tris-HCl, NaHCO₃, MgCl₂, Acetyl-CoA, ATP, DTNB,

and citrate synthase in a cuvette.

Initiate the reaction by adding pyruvate.

To measure inhibition, pre-incubate the enzyme with the inhibitor for a specified time before

adding pyruvate.

Monitor the increase in absorbance at 412 nm over time. The rate of change in absorbance

is proportional to the PC activity.

Cross-Reactivity (Selectivity) Profiling
To assess the selectivity of an inhibitor, its activity is tested against a panel of other enzymes.

Principle: The activity of a panel of off-target enzymes is measured in the presence and

absence of the inhibitor. A significant reduction in the activity of an off-target enzyme indicates
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cross-reactivity.

General Protocol (Adaptable for different enzymes):

Reagent Preparation:

Prepare a stock solution of the test inhibitor (e.g., Pyruvate Carboxylase-IN-4) in a

suitable solvent (e.g., DMSO).

Prepare solutions of the off-target enzymes, their respective substrates, and any

necessary cofactors in their optimal assay buffers.

Enzyme Reaction:

Dispense the off-target enzyme into the wells of a microplate.

Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) for

100% enzyme activity and a no-enzyme control for background.

Initiate the reaction by adding the substrate and cofactors.

Incubate the plate at the optimal temperature for the enzyme for a set period.

Signal Detection:

Stop the reaction (if necessary) and measure the product formation using a suitable

detection method (e.g., absorbance, fluorescence, luminescence).

Data Analysis:

Subtract the background signal from all readings.

Calculate the percentage of enzyme activity for each inhibitor concentration relative to the

vehicle control.

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50

value for any off-target interactions.
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Visualizations
Pyruvate Carboxylase Signaling Pathway
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Caption: Role of Pyruvate Carboxylase and its inhibition by PC-IN-4.
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Inhibitor Cross-Reactivity Workflow

Preparation

Assay

Data Analysis

Inhibitor Stock
(e.g., PC-IN-4)

Set up reactions:
Enzyme + Inhibitor

Panel of Off-Target
Enzymes

Substrates &
Cofactors

Initiate reaction:
Add Substrate

Incubate

Signal Detection
(Absorbance, etc.)

Calculate % Inhibition

Determine IC50 values

Generate Selectivity Profile

Click to download full resolution via product page

Caption: Workflow for assessing inhibitor cross-reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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